molecular formula C22H21N5O3 B2982873 N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-47-3

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2982873
CAS RN: 1251692-47-3
M. Wt: 403.442
InChI Key: IPQQPMGNCWLHDC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Research has focused on the synthesis of various heterocycles incorporating antipyrine moiety due to their significant biological activities. A study by Bondock et al. (2008) detailed the creation of new coumarins, pyridines, pyrroles, thiazoles, and other heterocycles starting from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrating potential antimicrobial activities. Such work highlights the interest in developing new compounds for therapeutic applications, particularly in targeting cancer and microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand and Imaging Applications

Another area of application is the synthesis of selective radioligands for imaging. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, starting from a fluorine-containing pyrazolopyrimidine derivative. This work illustrates the compound's relevance in developing diagnostic tools and imaging agents in medical research (Dollé, Hinnen, Damont, et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research by Desenko et al. (1998) on the cyclocondensation of triazolopyrimidine derivatives highlights the synthetic utility of such compounds in creating novel heterocyclic structures with potential biological activities. The study demonstrates the versatility of these compounds in organic synthesis and the potential for discovering new therapeutic agents (Desenko, Komykhov, Orlov, & Meier, 1998).

Anti-inflammatory and Antimicrobial Activities

The exploration of heterocyclic compounds for their anti-inflammatory and antimicrobial activities is a significant area of research. Studies such as those conducted by Alla et al. (2010) have synthesized new triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-dimethylphenyl-oxo-phthalazine derivatives, showing promising results in anti-inflammatory activities comparable to indomethacin, a well-known anti-inflammatory drug. This suggests the potential of such compounds in developing new therapeutic agents for inflammation and microbial infections (Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-5-8-17(9-6-14)30-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQQPMGNCWLHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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